molecular formula C8H9N3O B1320554 4-methoxy-1H-indazol-3-amine CAS No. 886362-07-8

4-methoxy-1H-indazol-3-amine

Cat. No. B1320554
Key on ui cas rn: 886362-07-8
M. Wt: 163.18 g/mol
InChI Key: JZAMRGWQDJMEJD-UHFFFAOYSA-N
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Patent
US08357716B2

Procedure details

A mixture of 2-fluoro-6-(methyloxy)benzonitrile (available from Apollo) (10 g, 66 mmol) and hydrazine hydrate (9.63 mL, 198 mmol) in n-butanol (100 mL) was heated at reflux under nitrogen for 18 hours. The reaction mixture was allowed to cool, water (300 mL) was added, and the organic phase was removed. The solid in the aqueous phase was collected by filtration and dried in vacuo at 40° C. to give a white solid (0.6 g). The butanol phase was evaporated in vacuo, and the residue and the aqueous mother liquors were combined and extracted using ethyl acetate (2×200 mL). The combined ethyl acetate extractions were dried over magnesium sulphate and evaporated in vacuo. The residue was dissolved in DCM and applied to a 100 g silica cartridge. This was eluted with cyclohexane (500 ml), cyclohexane-ethyl acetate (1:1 v/v, 500 mL) and ethyl acetate (500 mL). The required fractions were combined and evaporated in vacuo to give the title compound (9.92 g, 92%) as an off-white solid. LCMS (System A) RT=0.5 min, ES+ve m/z 164 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.63 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][CH:7]=[C:6](OC)[C:3]=1[C:4]#[N:5].[OH2:12].[NH2:13][NH2:14].O.[CH2:16](O)CCC>>[CH3:16][O:12][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:3]=1[C:4]([NH2:5])=[N:13][NH:14]2 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)OC
Name
Quantity
9.63 mL
Type
reactant
Smiles
O.NN
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the organic phase was removed
FILTRATION
Type
FILTRATION
Details
The solid in the aqueous phase was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(=NNC2=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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